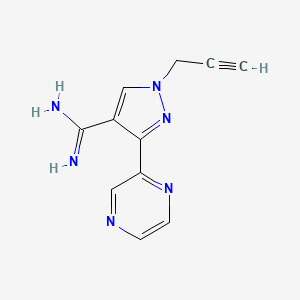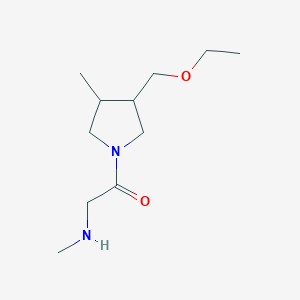
1-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)-2-(methylamino)ethan-1-one
Overview
Description
1-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)-2-(methylamino)ethan-1-one, commonly known as EMMP, is a synthetic compound that has gained much attention in recent years due to its potential applications in scientific research. EMMP is a derivative of the pyrrolidine family of compounds and has a wide range of biochemical and physiological effects.
Scientific Research Applications
Neuroleptic Activity in Benzamides
Research by Iwanami et al. (1981) focused on benzamides of N,N-disubstituted ethylenediamines and 1-substituted 3-aminopyrrolidines as potential neuroleptics. One of the compounds, YM-09151-2, showed promising results in the treatment of psychosis due to its potent drug-like properties and fewer side effects (Iwanami et al., 1981).
Electrooptic Film Fabrication
Facchetti et al. (2006) explored dibranched, heterocyclic "push-pull" chromophores for electrooptic film fabrication. Their study involved the synthesis of various chromophores, including those with pyrrolidinyl and methylamino groups, highlighting their importance in film microstructure and optical/electrooptic response (Facchetti et al., 2006).
Ethylene Oligomerization
Nyamato et al. (2016) conducted ethylene oligomerization studies using nickel(II) complexes chelated by (amino)pyridine ligands. This research demonstrated how the complex structure influences ethylene oligomerization reactions, showcasing the relevance of pyrrolidine and methylamino groups in catalytic processes (Nyamato et al., 2016).
Synthesis of Tropane Alkaloids
Ma et al. (2020) developed a method for synthesizing methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and hygrine, which are vital intermediates for tropane alkaloids. This research highlights the significance of pyrrolidinyl groups in the biosynthesis of complex organic compounds (Ma et al., 2020).
X-ray Structures and Computational Studies
Nycz et al. (2011) investigated the structures of several cathinones through X-ray diffraction and computational studies. This research provides insights into the molecular structure and properties of compounds containing methylamino and pyrrolidine groups (Nycz et al., 2011).
Palladium(II) Complexes as Catalysts
Zulu et al. (2020) studied Palladium(II) complexes of (pyridyl)imine ligands as catalysts for the methoxycarbonylation of olefins. This research highlights the application of pyrrolidinyl and methylamino groups in catalytic processes, influencing the production of esters (Zulu et al., 2020).
properties
IUPAC Name |
1-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-4-15-8-10-7-13(6-9(10)2)11(14)5-12-3/h9-10,12H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOVYNCNGADNFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1C)C(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)-2-(methylamino)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



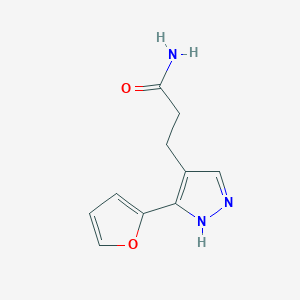
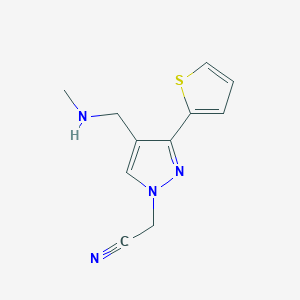




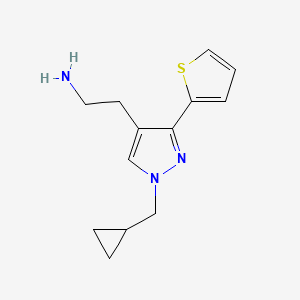
![6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490989.png)
